4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine
Overview
Description
4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine is an organic compound that features a morpholine ring substituted with a 2-fluoro-6-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group, used in the synthesis of various derivatives.
2-Fluoro-6-(trifluoromethyl)aniline: A related compound with similar functional groups, used in different synthetic applications.
Uniqueness
4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine is unique due to the combination of the morpholine ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine is a fluorinated morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a morpholine ring substituted with a trifluoromethyl group and a fluoro-substituted phenyl moiety. The presence of these fluorinated groups enhances lipophilicity and metabolic stability, which are crucial for biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Nucleophilic substitution reactions where morpholine is reacted with appropriate electrophiles.
- Fluorination techniques to introduce the trifluoromethyl and fluoro groups, often employing reagents such as Selectfluor or other electrophilic fluorinating agents.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. In vitro studies indicate that it can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS) .
- Receptor Modulation : The structural features allow for enhanced binding affinity to specific receptors involved in pain and inflammation, suggesting potential as an analgesic or anti-inflammatory agent.
- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, showcasing its potential as an anticancer agent .
In Vitro Studies
Research has demonstrated that this compound can inhibit the production of pro-inflammatory mediators in macrophages:
Molecular Docking Studies
Molecular docking studies have revealed that the compound forms significant interactions with active sites of target proteins, enhancing its binding affinity due to the presence of electron-withdrawing fluorine atoms. These interactions are believed to contribute to its observed biological activities .
Properties
IUPAC Name |
4-[2-fluoro-6-(trifluoromethyl)phenyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO/c12-9-3-1-2-8(11(13,14)15)10(9)16-4-6-17-7-5-16/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDAGSXRWQKQSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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